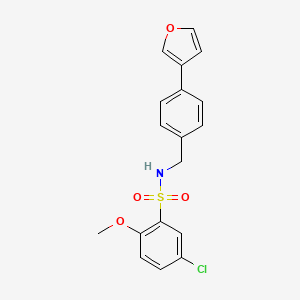

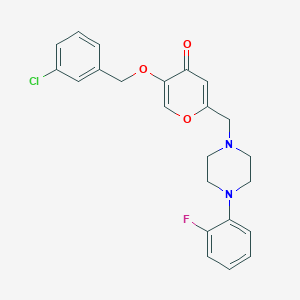

5-chloro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an organic compound, a sulfonamide, etc.) and its role or use in various applications .

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

Sulfonamide derivatives, particularly those related to zinc phthalocyanine, have been explored for their potent singlet oxygen quantum yield and fluorescence properties. These features make them valuable for photodynamic therapy (PDT), an emerging cancer treatment method. PDT uses photosensitizers activated by light to generate reactive oxygen species that can kill cancer cells. The high singlet oxygen quantum yield of such sulfonamide derivatives indicates their potential effectiveness as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Chlorinating Reagents and Organic Synthesis

Sulfonamide compounds have been utilized as chlorinating reagents in organic synthesis. For example, N-chloro-N-methoxybenzenesulfonamide serves as a convenient and efficient chlorinating agent for a variety of organic substrates, including diketones, esters, and aromatic compounds, leading to chlorinated products. This demonstrates the compound's utility in synthetic chemistry, offering pathways to diverse chlorinated organic molecules (Xiao-Qiu Pu et al., 2016).

Antifungal and Antimicrobial Applications

The synthesis and biological activity of sulfonamide derivatives have been explored, revealing their potential in antimicrobial and antifungal treatments. Compounds such as those bearing benzenesulfonamide moieties have shown promising in vitro activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential of sulfonamide derivatives in developing new antimicrobial agents (Krátký et al., 2012).

Anticancer and Antiangiogenic Activity

Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer and antiangiogenic activities. Some compounds have shown significant potency against cancer cell lines and the ability to inhibit tubulin polymerization, which is critical for cell division. Such studies indicate the potential of sulfonamide derivatives in cancer therapy, particularly in targeting the colchicine site on tubulin to disrupt cancer cell growth (Romagnoli et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-chloro-N-[[4-(furan-3-yl)phenyl]methyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO4S/c1-23-17-7-6-16(19)10-18(17)25(21,22)20-11-13-2-4-14(5-3-13)15-8-9-24-12-15/h2-10,12,20H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOVFRWABONTOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783124.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2783125.png)

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2783130.png)

![(Z)-ethyl 2-(6-((1-methyl-1H-pyrazole-3-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2783139.png)

![[(3-Bromobenzyl)amino]acetic acid](/img/structure/B2783142.png)

![tert-butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate](/img/structure/B2783143.png)

![2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethyl 3-(trifluoromethyl)benzoate](/img/structure/B2783146.png)